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Compound of Interest

Compound Name: 4-Methoxy-1,4'-bipiperidine

Cat. No.: B1452675 Get Quote

In the landscape of medicinal chemistry, the 1,4'-bipiperidine scaffold serves as a versatile

framework for the development of novel therapeutic agents. The introduction of a 4-methoxy

group to this core structure gives rise to a class of derivatives with a diverse and compelling

range of biological activities. This guide provides a comparative analysis of the bioactivity of 4-
methoxy-1,4'-bipiperidine derivatives, drawing upon experimental data to illuminate their

structure-activity relationships (SAR) and potential therapeutic applications. Our exploration will

focus on key biological targets where these compounds have shown significant promise,

including the presynaptic choline transporter, opioid receptors, and acetylcholinesterase.

Understanding the Core Moiety: The 4-Methoxy-1,4'-
bipiperidine Scaffold
The 4-methoxy-1,4'-bipiperidine core is a privileged scaffold in drug discovery. The

bipiperidine structure provides a rigid, three-dimensional framework that can be strategically

modified to achieve specific interactions with biological targets. The methoxy group at the 4-

position can influence the molecule's polarity, metabolic stability, and binding interactions. The

versatility of this scaffold allows for the exploration of a wide chemical space through

substitutions at various positions, leading to compounds with tailored pharmacological profiles.
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Derivatives of the 4-methoxy-1,4'-bipiperidine scaffold have been investigated for a multitude

of biological activities, demonstrating their potential in addressing a range of diseases. This

guide will delve into the comparative bioactivity of these derivatives against several key protein

targets.

Inhibition of the Presynaptic Choline Transporter (CHT)
The high-affinity choline transporter (CHT) is a critical component of cholinergic

neurotransmission, responsible for the uptake of choline into presynaptic neurons for the

synthesis of acetylcholine.[1][2] Its inhibition presents a potential therapeutic strategy for

modulating cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides,

which can be considered related structures to the core topic, have been identified as potent

CHT inhibitors.[1][2]

Structure-Activity Relationship (SAR) Insights:

Iterative medicinal chemistry efforts have led to the identification of potent and selective CHT

inhibitors.[1][2] The structure-activity relationship studies revealed that:

Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most

potent.[1]

Piperidine Substituent: 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether

chains.[1]

Comparative Data: CHT Inhibition

Compound Modification IC50 (µM) Reference

ML352 (10m)

Optimized benzamide

and piperidine

substituents

Potent inhibitor

(specific IC50 not

provided in abstract)

[1][2]

10q
(2-piperidin-1-

yl)ethoxy substituent
0.76 and 0.53 [1]

10r
2-morpholinoethoxy

substituent
6.12 and 1.77 [1]
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Experimental Protocol: Choline Transporter Inhibition Assay

A common method to assess CHT inhibition is through a radiolabeled choline uptake assay in

cells expressing the transporter, such as HEK293 cells.

Cell Culture: HEK293 cells stably expressing the human CHT are cultured in appropriate

media.

Compound Incubation: Cells are pre-incubated with varying concentrations of the test

compounds (4-methoxy-1,4'-bipiperidine derivatives).

Choline Uptake: Radiolabeled choline (e.g., [³H]choline) is added to the cells, and uptake is

allowed to proceed for a defined period.

Measurement: The reaction is stopped, and the cells are washed to remove extracellular

radiolabel. The amount of intracellular [³H]choline is quantified using a scintillation counter.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of inhibition against the compound concentration.

Workflow for CHT Inhibitor Screening

CHT Inhibitor Screening Workflow
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Caption: A generalized workflow for the screening and optimization of CHT inhibitors.
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Opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary

targets for opioid analgesics.[3][4] The development of ligands with mixed functional activity

(e.g., µ-agonist/δ-antagonist) is a key strategy to achieve potent analgesia with reduced side

effects like tolerance and dependence.[4][5] Derivatives of piperidine and bipiperidine have

been extensively studied as opioid receptor modulators.[5][6]

Structure-Activity Relationship (SAR) Insights:

For a series of 4-substituted piperidine and piperazine compounds, the nature of the lipophilic

side chain attached to the phenolic component was found to modulate receptor selectivity and

binding affinity.[5] Changing the length and flexibility of this side chain significantly improved

binding affinity at both µ and δ receptors.[5]

Comparative Data: Opioid Receptor Binding Affinity (Ki, nM)

Compound
µ-Opioid Receptor
(MOR) Ki (nM)

δ-Opioid Receptor
(DOR) Ki (nM)

Reference

Morphine 6.3 171 [5]

Compound 4

(Not specified, but

improved vs.

Morphine)

(Not specified, but

improved vs.

Morphine)

[5]

Compound 5

(Not specified, but

improved vs.

Morphine)

(Not specified, but

improved vs.

Morphine)

[5]

Experimental Protocol: Opioid Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for

a specific receptor.

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or

κ) are prepared from cell lines or animal brain tissue.

Competitive Binding: The membranes are incubated with a specific radioligand (e.g.,

[³H]DAMGO for MOR) and varying concentrations of the test compound.
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Equilibrium: The binding reaction is allowed to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is measured using a

scintillation counter.

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-

Prusoff equation.

Signaling Pathway for a µ-Opioid Receptor Agonist
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µ-Opioid Receptor Signaling
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Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.

Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's

disease.[7] These agents increase the levels of acetylcholine in the brain by preventing its

breakdown. The 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a
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well-known AChE inhibitor with a piperidine core, and related structures have been explored for

their inhibitory potential.[8]

Structure-Activity Relationship (SAR) Insights:

SAR studies on rigid analogues of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine revealed

that replacing the 2-isoindoline moiety with an indanone moiety did not result in a major loss of

potency.[8] Among the indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-

yl)methyl]piperidine (E2020, Donepezil) was identified as one of the most potent AChE

inhibitors.[8]

Comparative Data: AChE Inhibition

Compound IC50 (nM)
Selectivity (AChE
vs. BuChE)

Reference

13e (E2020) 5.7 1250-fold [8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB,

Ellman's reagent), and purified AChE are used.

Reaction Mixture: The test compound, AChE, and DTNB are incubated in a buffer solution.

Substrate Addition: The reaction is initiated by adding acetylthiocholine.

Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to

produce a yellow-colored product. The rate of color formation is measured

spectrophotometrically at 412 nm.

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions
The 4-methoxy-1,4'-bipiperidine scaffold is a promising starting point for the design of novel

bioactive molecules with diverse therapeutic applications. The comparative analysis presented
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in this guide highlights the potential of these derivatives as inhibitors of the choline transporter,

modulators of opioid receptors, and inhibitors of acetylcholinesterase. The structure-activity

relationships discussed underscore the importance of systematic chemical modifications to

achieve desired potency and selectivity.

Future research should focus on expanding the library of these derivatives and conducting

comprehensive in vivo studies to evaluate their pharmacokinetic properties and therapeutic

efficacy. The development of compounds with multi-target activities could also offer new

avenues for treating complex diseases. The experimental protocols and workflows outlined

here provide a robust framework for the continued exploration and optimization of 4-methoxy-
1,4'-bipiperidine derivatives as next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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